molecular formula C19H16FN5O2S2 B2869407 N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351655-23-6

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B2869407
CAS RN: 1351655-23-6
M. Wt: 429.49
InChI Key: AMTULOALEQCHRY-UHFFFAOYSA-N
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Description

“N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazine ring, a tetrahydrothiazolo ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. While specific synthesis methods for this exact compound are not available in the literature, similar compounds have been synthesized using various methods . For instance, substituted pyridines can be synthesized via the remodeling of (aza)indoles/benzofurans . Pyrazole derivatives, which share some structural similarities with the requested compound, can be synthesized through a variety of methods .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The fluorophenyl group is likely to contribute to the compound’s lipophilicity, which could affect its pharmacokinetic properties. The carboxamide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups provides numerous sites for potential reactions . For example, the carboxamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenyl group could increase the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding, potentially affecting the compound’s solubility .

properties

IUPAC Name

N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S2/c20-12-1-3-13(4-2-12)28-11-17(26)25-8-5-14-16(10-25)29-19(23-14)24-18(27)15-9-21-6-7-22-15/h1-4,6-7,9H,5,8,10-11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTULOALEQCHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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